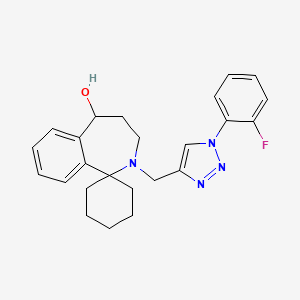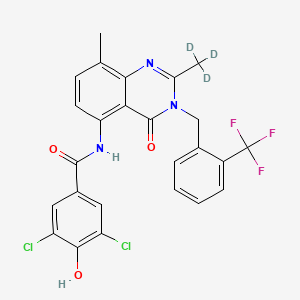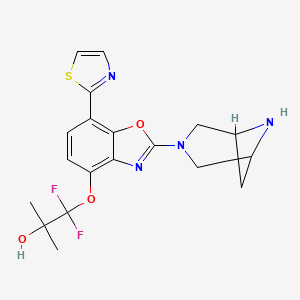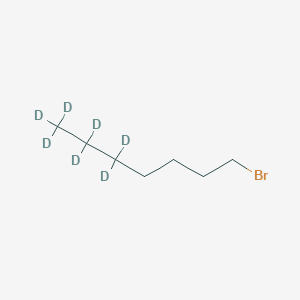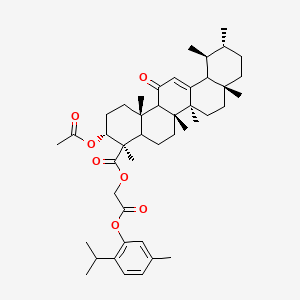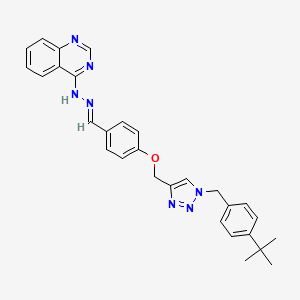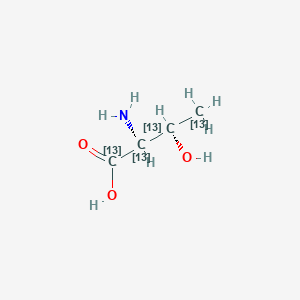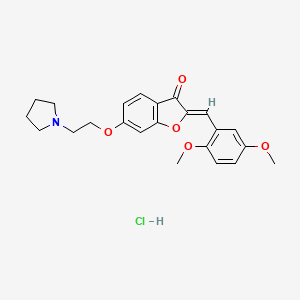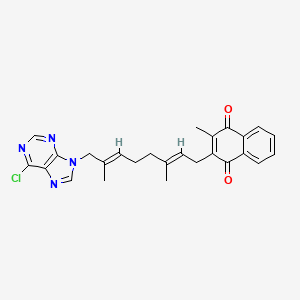
SARS-CoV-2-IN-67
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-67 is a compound that has garnered significant attention due to its potential therapeutic applications against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19 by targeting specific pathways and proteins involved in the virus’s replication and infection processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-67 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet regulatory standards.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
SARS-CoV-2-IN-67 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral proteins.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
作用機序
SARS-CoV-2-IN-67 exerts its effects by targeting specific molecular pathways involved in the replication and infection processes of SARS-CoV-2. The compound binds to key viral proteins, such as the main protease or the spike protein, inhibiting their function and thereby preventing the virus from replicating and infecting host cells. This mechanism involves complex interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Oseltamivir: An antiviral medication used to treat influenza, which also targets viral proteins.
Favipiravir: Another antiviral drug that inhibits viral RNA polymerase.
Uniqueness of SARS-CoV-2-IN-67
This compound is unique in its specific targeting of SARS-CoV-2 proteins, making it a promising candidate for COVID-19 treatment. Unlike other antiviral drugs that may have broader activity, this compound is designed to specifically inhibit the proteins essential for the replication and infectivity of SARS-CoV-2, potentially leading to more effective and targeted therapeutic outcomes.
特性
分子式 |
C26H25ClN4O2 |
|---|---|
分子量 |
461.0 g/mol |
IUPAC名 |
2-[(2E,6E)-8-(6-chloropurin-9-yl)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H25ClN4O2/c1-16(11-12-19-18(3)23(32)20-9-4-5-10-21(20)24(19)33)7-6-8-17(2)13-31-15-30-22-25(27)28-14-29-26(22)31/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3/b16-11+,17-8+ |
InChIキー |
HZJLBIOHJFUDQS-LDOVGGJOSA-N |
異性体SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CN3C=NC4=C3N=CN=C4Cl |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CN3C=NC4=C3N=CN=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
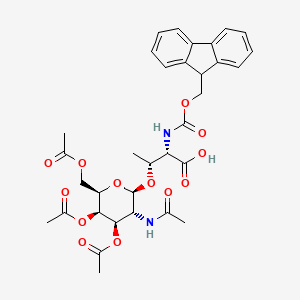
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
